molecular formula C15H13ClN2O3 B2423337 [(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-30-4

[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No. B2423337
CAS RN: 389810-30-4
M. Wt: 304.73
InChI Key: HEVLTAZZNGMRHR-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound is also known by its chemical formula C14H13ClN2O3 and is commonly referred to as MCCP.

Mechanism of Action

The exact mechanism of action of MCCP is not yet fully understood, but it is believed to exert its biological effects by interacting with specific cellular targets. Studies have shown that MCCP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as cholinesterases and tyrosinases, which play important roles in various physiological processes.
Biochemical and Physiological Effects:
MCCP has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antimicrobial, and antiviral activities. It has also been shown to have inhibitory effects on certain enzymes, such as cholinesterases and tyrosinases. Additionally, studies have suggested that MCCP may have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MCCP in laboratory experiments is its unique chemical properties, which make it a versatile building block for organic synthesis. Additionally, its potential applications in medicinal chemistry and pharmacology make it a promising candidate for drug development. However, there are also some limitations associated with the use of MCCP in laboratory experiments, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on MCCP. One area of interest is the development of new drugs based on MCCP, particularly for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of MCCP and its potential effects on various physiological processes. Finally, research on the synthesis and properties of MCCP derivatives may lead to the development of new and improved compounds with even greater potential for scientific and medical applications.

Synthesis Methods

The synthesis of MCCP involves a multi-step process that begins with the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylbenzylamine to obtain the amide product, which is further reacted with methyl chloroformate to yield the final MCCP compound.

Scientific Research Applications

MCCP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities, making it a promising candidate for the development of new drugs. MCCP has also been investigated for its potential use as a building block in organic synthesis, due to its unique chemical properties.

properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-4-2-5-11(8-10)18-13(19)9-21-15(20)12-6-3-7-17-14(12)16/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLTAZZNGMRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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